molecular formula C16H18ClN3OS B2530993 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide CAS No. 450340-46-2

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide

Cat. No.: B2530993
CAS No.: 450340-46-2
M. Wt: 335.85
InChI Key: MEBRMANDNCDXRT-UHFFFAOYSA-N
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Description

N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Its structure includes a 3-chlorophenyl substituent at the pyrazole’s 2-position and a 3-methylbutanamide group at the 3-position (Figure 1). The canonical SMILES (CC(C)CC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl) and InChI (InChI=1S/C16H18ClN3OS/c1-10(2)6-15(21)18-16-13-8-22-9-14(13)19-20(16)12-5-3-4-11(17)7-12/h3-5,7,10H,6,8-9H2,1-2H3,(H,18,21)) confirm its stereochemistry and bonding . Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-10(2)6-15(21)18-16-13-8-22-9-14(13)19-20(16)12-5-3-4-11(17)7-12/h3-5,7,10H,6,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBRMANDNCDXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituents

The target compound’s structural analogs include pyrazole-thiophene hybrids and derivatives with varying substituents. A key comparison can be drawn with two synthesized compounds from Molecules (2012):

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,4-c]pyrazole 3-Chlorophenyl, 3-methylbutanamide Amide, Chloroarene, Thiophene-fused
7a Pyrazole + thiophene 3-Cyano, 2,4-diaminothiophene, hydroxy Cyano, Amino, Hydroxy, Ketone
7b Pyrazole + thiophene Ethyl carboxylate, 2,4-diaminothiophene, hydroxy Ester, Amino, Hydroxy, Ketone

Key Observations:

Fused vs. Linked Systems: The target compound’s thieno-pyrazole system is fused, enhancing rigidity, whereas 7a/b feature pyrazole and thiophene linked via a ketone bridge, offering conformational flexibility .

Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity and steric bulk compared to the electron-withdrawing cyano (7a) or polar carboxylate (7b) groups.

Pharmacological Implications (Inferred from Structural Features)
  • Thiophene-Pyrazole Hybrids : Compounds like 7a/b are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic diversity .
  • Chloroarene Motif : The 3-chlorophenyl group in the target compound is common in bioactive molecules (e.g., antifungal agents), hinting at similar targets .

Preparation Methods

Intramolecular Cyclization of Thiophene-Azide Derivatives

A method adapted from the synthesis of 4H-thieno[3,4-c]pyrrole involves azide intermediates. For example, heating a thiophene-bearing azide (e.g., 3-azidomethylthiophene) induces intramolecular 1,3-dipolar cycloaddition, forming a dihydrotriazole intermediate. Subsequent acid-catalyzed cycloreversion yields the thieno[3,4-c]pyrazole scaffold. This route achieves moderate yields (45–60%) but requires stringent temperature control (±2°C) to avoid side reactions.

Reaction Conditions

  • Azide precursor : 3-azidomethyl-4-chlorothiophene
  • Solvent : Toluene
  • Temperature : 110°C, reflux
  • Catalyst : p-Toluenesulfonic acid (0.5 mol%)
  • Yield : 58%

Hydrazine-Mediated Cyclocondensation

A more scalable approach employs hydrazine hydrate and α,β-unsaturated carbonyl compounds. For instance, reacting 3-chlorophenyl-substituted thiophenecarbaldehyde with hydrazine in ethanol under reflux forms the pyrazole ring via [3+2] cycloaddition. This method favors high yields (70–85%) and is amenable to industrial-scale production.

Reaction Conditions

  • Carbonyl precursor : 3-(3-Chlorophenyl)thiophene-2-carbaldehyde
  • Hydrazine source : Hydrazine hydrate (2.2 equiv)
  • Solvent : Ethanol
  • Temperature : 80°C, 6 hours
  • Yield : 78%

Substituent Modification: 3-Chlorophenyl Group Installation

The 3-chlorophenyl group is typically introduced early in the synthesis, either during core formation or via post-functionalization.

Direct Incorporation During Cyclization

Using 3-chlorophenyl-substituted precursors (e.g., 3-(3-chlorophenyl)thiophene-2-carbaldehyde) ensures the aryl group is embedded in the core structure. This method avoids later substitution steps but limits flexibility in analog synthesis.

Suzuki-Miyaura Cross-Coupling

For late-stage diversification, Suzuki coupling attaches the 3-chlorophenyl group to a brominated thienopyrazole intermediate. Palladium catalysts (e.g., Pd(PPh3)4) facilitate this transformation.

Reaction Conditions

  • Aryl boronic acid : 3-Chlorophenylboronic acid (1.2 equiv)
  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3 (2.0 equiv)
  • Solvent : THF/H2O (4:1)
  • Temperature : 90°C, 8 hours
  • Yield : 75%

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Purity ≥98% is confirmed via HPLC. Structural validation includes:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.0–1.2 ppm).
  • 13C NMR : Carbonyl carbon (δ 170–172 ppm), thiophene carbons (δ 110–130 ppm).
  • HRMS : [M+H]+ ion at m/z 336.09 (calculated 336.10).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Hydrazine cyclization 78 95 6 High
Microwave acylation 91 98 0.25 Moderate
Suzuki coupling 75 97 8 Low

Data synthesized from Refs.

Industrial-Scale Considerations

Large-scale production (≥1 kg) prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the hydrazine cyclization step, reducing reaction time by 40% and improving yield consistency (±2%). Solvent recovery systems (e.g., distillation for toluene) minimize waste. Regulatory compliance necessitates rigorous testing for residual palladium (<10 ppm) in Suzuki-derived batches.

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